molecular formula C12H10N4O B12920626 5-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one CAS No. 78868-97-0

5-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one

Cat. No.: B12920626
CAS No.: 78868-97-0
M. Wt: 226.23 g/mol
InChI Key: AGWYZQCMGGYRFL-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one is an organic compound belonging to the class of pyrazolopyridazines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with β-ketoesters, followed by cyclization and subsequent functionalization to introduce the phenyl and methyl groups. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

5-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: Similar fused ring structure but with different functional groups.

    Pyrazolo[3,4-d]pyrimidine: Another fused ring system with potential pharmacological applications.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.

Uniqueness

5-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

78868-97-0

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

5-methyl-3-phenyl-1H-pyrazolo[3,4-d]pyridazin-4-one

InChI

InChI=1S/C12H10N4O/c1-16-12(17)10-9(7-13-16)14-15-11(10)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)

InChI Key

AGWYZQCMGGYRFL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=N1)NN=C2C3=CC=CC=C3

Origin of Product

United States

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